molecular formula C18H12N4OS B2771010 N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide CAS No. 2097923-50-5

N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2771010
CAS No.: 2097923-50-5
M. Wt: 332.38
InChI Key: BBGIYTLMOVAPMC-UHFFFAOYSA-N
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Description

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 1,3-benzothiazole-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The benzothiazole ring may interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2,4’-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide is unique due to its combined bipyridine and benzothiazole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or photophysical characteristics .

Properties

IUPAC Name

N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-17(18-22-15-3-1-2-4-16(15)24-18)21-13-5-6-14(20-11-13)12-7-9-19-10-8-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGIYTLMOVAPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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